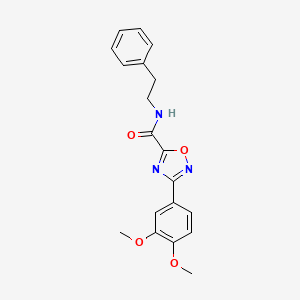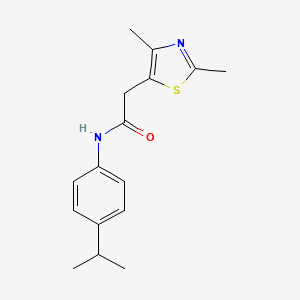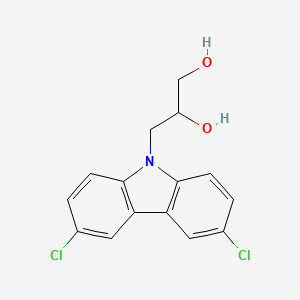![molecular formula C18H22ClN5O3S B6085630 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6085630.png)
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). This results in the inhibition of B-cell proliferation, survival, and migration, leading to the induction of apoptosis.
Biochemical and Physiological Effects
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability, low clearance, and long half-life. 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also demonstrated excellent selectivity for BTK, with minimal off-target effects on other kinases. In addition, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has shown potent anti-inflammatory effects in preclinical models of autoimmune diseases, where it suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine can be easily administered orally, making it convenient for preclinical studies. However, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has some limitations, including its relatively short half-life in humans, which may require frequent dosing and monitoring. In addition, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may have some toxicity concerns, particularly in the long term.
Orientations Futures
There are several potential future directions for research on 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies and autoimmune diseases. Another area of interest is the investigation of 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in clinical trials, where its safety and efficacy can be evaluated in humans. Furthermore, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes for patients with B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with piperazine to form 4-(2-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-(4-aminopyrimidin-2-yl)morpholine to obtain 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent apoptosis of malignant B-cells. 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, where B-cells play a crucial role in the pathogenesis.
Propriétés
IUPAC Name |
4-[6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3S/c19-15-3-1-2-4-16(15)28(25,26)24-7-5-22(6-8-24)17-13-18(21-14-20-17)23-9-11-27-12-10-23/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBDXDAIQFDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)

![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)

![1-{5-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B6085590.png)
![N-(3-methoxybenzyl)-3-{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6085610.png)

![1-(3,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085614.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6085615.png)
![N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B6085621.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6085635.png)